(R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
®-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. Its unique structure, characterized by a pyrrolidine ring and a 3-methylbenzyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidin-3-amine and 3-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or sodium hydride is used to deprotonate the amine, facilitating the nucleophilic substitution reaction with 3-methylbenzyl chloride.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired ®-1-(3-Methylbenzyl)pyrrolidin-3-amine.
Formation of Dihydrochloride Salt: The free base is then treated with hydrochloric acid to form the dihydrochloride salt, which is isolated by filtration or evaporation.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzyl or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
®-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-Methylbenzyl)pyrrolidin-3-amine
- (S)-1-(3-Methylbenzyl)pyrrolidin-3-amine
- ®-1-(4-Methylbenzyl)pyrrolidin-3-amine
Uniqueness
®-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride stands out due to its specific chiral configuration and the presence of the 3-methylbenzyl group, which imparts unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3R)-1-[(3-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-3-2-4-11(7-10)8-14-6-5-12(13)9-14;;/h2-4,7,12H,5-6,8-9,13H2,1H3;2*1H/t12-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDISTQNDEAYXJJ-CURYUGHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2CC[C@H](C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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